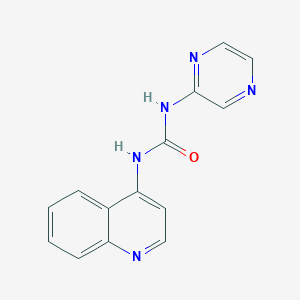
1-(Pyrazin-2-yl)-3-(quinolin-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyrazin-2-yl)-3-(quinolin-4-yl)urea is a heterocyclic compound that features both pyrazine and quinoline moieties. These structures are known for their diverse biological activities and are often found in various pharmacologically active compounds. The presence of these two heterocycles in a single molecule makes this compound an interesting subject for scientific research, particularly in the fields of medicinal chemistry and drug discovery.
準備方法
The synthesis of 1-(Pyrazin-2-yl)-3-(quinolin-4-yl)urea typically involves the reaction of pyrazin-2-yl isocyanate with quinolin-4-amine. This reaction can be carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds smoothly at room temperature, yielding the desired product in good to excellent yields .
Industrial production methods for this compound are not well-documented, but the laboratory-scale synthesis can be scaled up with appropriate modifications to the reaction conditions and purification processes. The use of automated synthesis platforms and continuous flow reactors could potentially enhance the efficiency and scalability of the production process.
化学反応の分析
1-(Pyrazin-2-yl)-3-(quinolin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the nitrogen atoms of the pyrazine and quinoline rings, leading to the formation of N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction often results in the reduction of the carbonyl group to a secondary amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazine and quinoline rings. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines.
科学的研究の応用
1-(Pyrazin-2-yl)-3-(quinolin-4-yl)urea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for antimicrobial, antiviral, and anticancer activities.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 1-(Pyrazin-2-yl)-3-(quinolin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic rings allow it to form strong interactions with these targets, often through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
For example, in antimicrobial research, this compound has been shown to inhibit the activity of bacterial enzymes, thereby preventing the growth and proliferation of the bacteria. In cancer research, the compound may interact with DNA or specific proteins involved in cell division, leading to the inhibition of tumor growth.
類似化合物との比較
1-(Pyrazin-2-yl)-3-(quinolin-4-yl)urea can be compared with other similar compounds, such as:
1-(Pyridin-2-yl)-3-(quinolin-4-yl)urea: This compound features a pyridine ring instead of a pyrazine ring. While both compounds have similar structures, the presence of the pyrazine ring in this compound may confer different biological activities and chemical reactivity.
1-(Pyrazin-2-yl)-3-(quinolin-2-yl)urea: This compound has the quinoline ring attached at the 2-position instead of the 4-position. The change in the position of the quinoline ring can significantly affect the compound’s properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of pyrazine and quinoline rings, which provides a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.
特性
分子式 |
C14H11N5O |
|---|---|
分子量 |
265.27 g/mol |
IUPAC名 |
1-pyrazin-2-yl-3-quinolin-4-ylurea |
InChI |
InChI=1S/C14H11N5O/c20-14(19-13-9-15-7-8-17-13)18-12-5-6-16-11-4-2-1-3-10(11)12/h1-9H,(H2,16,17,18,19,20) |
InChIキー |
LNIDFQVRZCDVBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC(=O)NC3=NC=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolo[2,3-d]pyrimidine derivative 28](/img/structure/B10836177.png)
![N-[2-(3-aminopiperidin-1-yl)-3-[(2-cyanophenyl)methyl]-4-oxopyrrolo[2,1-f][1,2,4]triazin-6-yl]-4-methylbenzenesulfonamide](/img/structure/B10836179.png)
![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-(5-imidazo[1,2-a]pyridin-5-yl-2-methylpyrazol-3-yl)urea](/img/structure/B10836180.png)

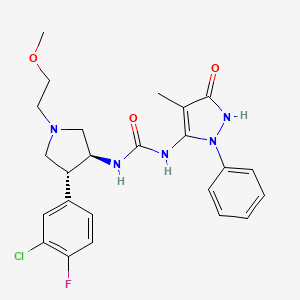
![3-[[4-[4-(3,5-Dichlorophenyl)-2-(6-methoxynaphthalen-2-yl)pyrrolidin-1-yl]sulfonylbenzoyl]amino]propanoic acid](/img/structure/B10836196.png)
![1-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-[(3S,4R)-4-phenyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]urea](/img/structure/B10836197.png)
![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[2-(5-fluoropyridin-3-yl)-4-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]urea](/img/structure/B10836200.png)
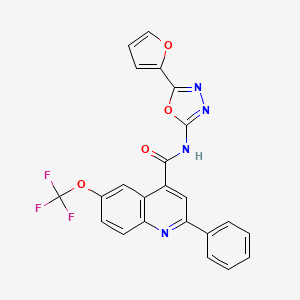
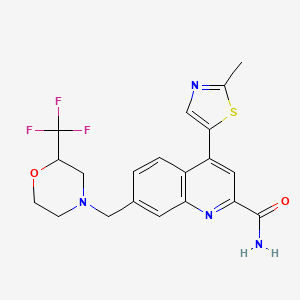
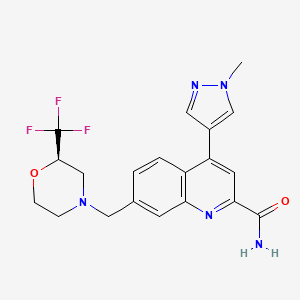
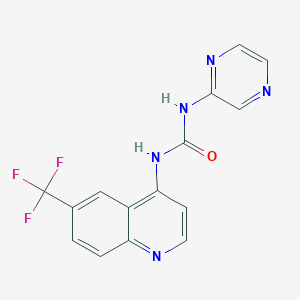
![4-[2-(furan-2-yl)ethyl]benzene-1,3-diol](/img/structure/B10836252.png)
![4-[2-(2,4-dimethoxy-3-methylphenyl)ethyl]benzene-1,3-diol](/img/structure/B10836259.png)
